molecular formula C12H26O2 B14346160 2-Octylbutane-1,4-diol CAS No. 91635-50-6

2-Octylbutane-1,4-diol

Cat. No.: B14346160
CAS No.: 91635-50-6
M. Wt: 202.33 g/mol
InChI Key: TYBKGVWQUWPGQF-UHFFFAOYSA-N
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Description

2-Octylbutane-1,4-diol is an organic compound with the molecular formula C12H26O2. It is a diol, meaning it contains two hydroxyl (-OH) groups, which are located at the first and fourth positions of the butane chain. This compound is characterized by its octyl group attached to the second carbon of the butane chain, making it a unique structure among diols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octylbutane-1,4-diol can be achieved through several methods. One common approach involves the selective hydrogenation of 2-octylbutyne-1,4-diol using a palladium catalyst. The reaction typically occurs under mild conditions, such as a temperature of 50°C and a hydrogen pressure of 2 MPa, to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 2-octylbutyne-1,4-diol. This process is carried out in a continuous stirred-tank reactor (CSTR) using a palladium catalyst supported on carbon. The reaction conditions are optimized to maximize the yield and purity of the desired diol.

Chemical Reactions Analysis

Types of Reactions

2-Octylbutane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.

    Reduction: The diol can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.

Major Products

    Oxidation: Formation of 2-octylbutane-1,4-dione.

    Reduction: Formation of 2-octylbutane.

    Substitution: Formation of 2-octylbutane-1,4-dichloride or 2-octylbutane-1,4-dibromide.

Scientific Research Applications

2-Octylbutane-1,4-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism by which 2-Octylbutane-1,4-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the octyl group provides hydrophobic interactions, which can affect the compound’s solubility and distribution in different environments.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediol: A simpler diol with a shorter carbon chain.

    2-Butyne-1,4-diol: An alkyne diol with a triple bond.

    2-Octylbutyne-1,4-diol: The precursor to 2-Octylbutane-1,4-diol.

Uniqueness

This compound is unique due to its specific structure, which combines a long hydrophobic octyl chain with two hydroxyl groups. This combination imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

91635-50-6

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

2-octylbutane-1,4-diol

InChI

InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-12(11-14)9-10-13/h12-14H,2-11H2,1H3

InChI Key

TYBKGVWQUWPGQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCO)CO

Origin of Product

United States

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